

Application Note: Analysis of Pigment Yellow 182 by UV-Vis Spectroscopy

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Compound of Interest

Compound Name: Pigment Yellow 182

Cat. No.: B1619675

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Introduction

Pigment Yellow 182 (C.I. 128300) is a monoazo organic pigment known for its brilliant yellow hue.^[1] It finds applications in various industries, including paints and coatings, where its coloristic properties and durability are valued.^[1] The electronic absorption spectrum of an organic pigment, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, is fundamental to its characterization. This technique provides insights into the electronic transitions within the molecule and is crucial for quality control, color matching, and research and development.

This application note outlines a detailed protocol for the determination of the absorption spectrum of a yellow azo pigment, using **Pigment Yellow 182** as an illustrative example. While specific public domain spectral data for **Pigment Yellow 182** is limited, this document provides a generalized methodology that can be adapted for the analysis of this and structurally similar pigments. The absorption maximum (λ_{max}) for yellow azo pigments typically falls within the 400-500 nm range.

Principle of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For conjugated systems, such as those present in azo pigments, these transitions occur in the visible region of the electromagnetic spectrum, resulting in the perception of color. The relationship between absorbance (A), concentration (c), and the path length of the light (l) is described by the Beer-Lambert Law:

$$A = \epsilon cl$$

where ϵ is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength.

Instrumentation and Materials

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
- Cuvettes: 1 cm path length quartz cuvettes are recommended for UV and visible regions.
- Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. Suitable solvents for azo pigments may include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), chloroform, or toluene. The choice of solvent can influence the absorption spectrum.
- Analytical Balance: For accurate weighing of the pigment.
- Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.
- Ultrasonic Bath: To aid in the dissolution of the pigment.

Experimental Protocol

1. Sample Preparation

- Stock Solution (e.g., 100 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10.0 mg of **Pigment Yellow 182**.
 - Quantitatively transfer the pigment to a 100 mL volumetric flask.
 - Add a small amount of the chosen solvent (e.g., DMF) to wet the pigment.
 - Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.

- Once the pigment is fully dissolved, bring the solution to volume with the solvent and mix thoroughly.
- Working Solutions:
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. Typical concentrations for UV-Vis analysis are in the range of 1-10 $\mu\text{g/mL}$.
 - For example, to prepare a 5 $\mu\text{g/mL}$ solution, pipette 5.0 mL of the 100 $\mu\text{g/mL}$ stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

2. Instrument Parameters

- Wavelength Range: 200 - 800 nm
- Scan Speed: 400 nm/min
- Data Interval: 1.0 nm
- Slit Width: 1.0 nm
- Blank: Use the same solvent as used for the sample preparation.

3. Measurement Procedure

- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Fill a clean cuvette with the blank solvent and place it in the reference beam path. Fill another cuvette with the blank solvent and place it in the sample beam path.
- Perform a baseline correction over the desired wavelength range.
- Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.
- Place the sample cuvette in the sample beam path.
- Acquire the absorption spectrum of the sample.

- Identify the wavelength of maximum absorbance (λ_{max}).

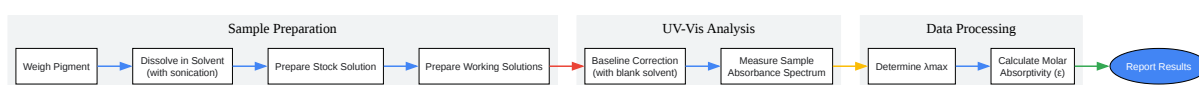
Data Presentation

The quantitative data obtained from the UV-Vis analysis should be summarized in a clear and structured table.

Parameter	Value	Solvent
λ_{max} (nm)	Experimentally Determined	e.g., DMF
Absorbance at λ_{max}	Experimentally Determined	e.g., DMF
Concentration ($\mu\text{g/mL}$)	e.g., 5.0	e.g., DMF
Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Calculated	e.g., DMF

Note: The molar absorptivity can be calculated if the molecular weight of the pigment is known (for **Pigment Yellow 182**, MW = 496.43 g/mol) and the concentration is expressed in mol/L.

Visualization of the Experimental Workflow



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Caption: Experimental workflow for UV-Vis spectroscopic analysis of **Pigment Yellow 182**.

Conclusion

This application note provides a comprehensive protocol for the determination of the UV-Vis absorption spectrum of **Pigment Yellow 182**. Adherence to this protocol will enable researchers and professionals in drug development and other scientific fields to obtain reliable

and reproducible spectral data for the characterization and quality control of this and similar azo pigments. The provided workflow diagram and data presentation table serve as valuable tools for experimental planning and reporting.

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References

- 1. Pigment Yellow 182 [dyestuffintermediates.com]
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